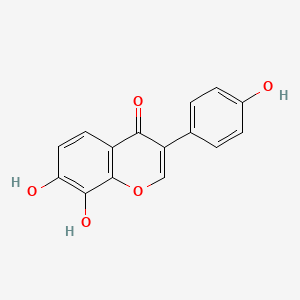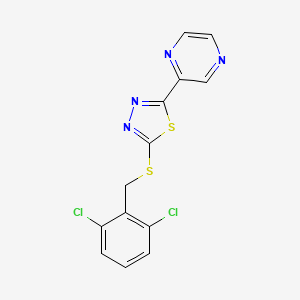![molecular formula C24H20Cl2FN5O2 B1683579 4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide CAS No. 896720-20-0](/img/structure/B1683579.png)
4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide
Overview
Description
4-[2-(2-chloro-4-fluoroanilino)-5-methyl-4-pyrimidinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Kinase Inhibition and Anticancer Applications
Compounds structurally similar to the queried chemical have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in various cancer models. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) has shown excellent efficacy and favorable pharmacokinetic and safety profiles, advancing into phase I clinical trials for cancer treatment (G. M. Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Novel pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have exhibited potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains. These findings indicate the potential of structurally similar compounds in developing new antimicrobial agents (S. Bodige et al., 2019).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, highlighting their potential applications in the development of new anticonvulsant drugs (M. Kubicki et al., 2000).
Kinase Inhibitors for Cancer Treatment
Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety have been evaluated for their activity against cancer cell lines and c-Met kinase, showing excellent cytotoxicity and selectivity. These studies suggest the potential of similar compounds in the development of new cancer therapeutics (Wufu Zhu et al., 2016).
Mechanism of Action
Target of Action
VX-11e, also known as TCS ERK 11e, is a potent and selective inhibitor of ERK (Extracellular Signal-Regulated Kinase) . ERK is a key regulator in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is associated with various human cancers .
Mode of Action
VX-11e interacts with ERK by binding to it, thereby inhibiting its activity . This inhibition disrupts the downstream signaling of the Ras/Raf/MEK/ERK pathway . The inhibition of ERK by VX-11e is considered a promising approach to avoid ERK reactivation caused by upstream kinases BRAF, MEK1/2, and KRAS, as well as by receptor tyrosine kinase inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by VX-11e is the Ras/Raf/MEK/ERK signaling pathway . This pathway is implicated in numerous cancers, making it an attractive therapeutic target . By inhibiting ERK, VX-11e disrupts this pathway, affecting cell proliferation, differentiation, and survival .
Pharmacokinetics
VX-11e is orally bioavailable in both rats and mice . .
Result of Action
The inhibition of ERK by VX-11e results in decreased cell proliferation and increased apoptosis . Specifically, VX-11e has been shown to significantly decrease ERK activation in various cell lines tested . Furthermore, the molecular mechanism of these effects might be attributed to an increased expression of p21 and a decreased expression of survivin and NF-κB in all cell lines tested except from K562 cells .
Action Environment
The efficacy and stability of VX-11e can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of VX-11e. It has been found that when VX-11e is used in combination with BKM120, it significantly improves tumor growth inhibition . .
Biochemical Analysis
Biochemical Properties
VX-11e plays a significant role in biochemical reactions, particularly in the ERK signaling pathway. It interacts with ERK, a key regulator that controls proliferation, differentiation, and cell survival . VX-11e significantly decreases ERK activation .
Cellular Effects
VX-11e has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, VX-11e inhibits the growth of leukemia cells, affects cell cycle, and induces apoptosis . It also reduces the expression of survivin and NF-κB in all cell lines tested .
Molecular Mechanism
The molecular mechanism of VX-11e involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme inhibition . VX-11e significantly decreases ERK activation, which might be attributed to an increased expression of p21 and a decreased expression of survivin and NF-κB .
Dosage Effects in Animal Models
In animal models, the effects of VX-11e vary with different dosages. In NSG mice bearing human melanoma RPDX tumors, VX-11e (50 mg/kg, orally administered) effectively inhibits pRSK and tumor growth .
Metabolic Pathways
VX-11e is involved in the ERK signaling pathway, interacting with various enzymes or cofactors
Transport and Distribution
The transport and distribution of VX-11e within cells and tissues are complex processes that involve various transporters or binding proteins
properties
IUPAC Name |
4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVMXLIGHTZJC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469774 | |
| Record name | VX-11e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896720-20-0 | |
| Record name | VX-11e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,4,6-trihydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one](/img/structure/B1683497.png)
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)
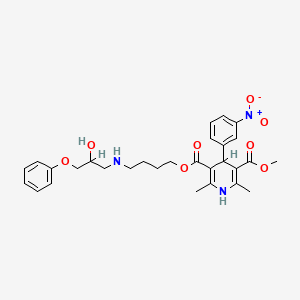
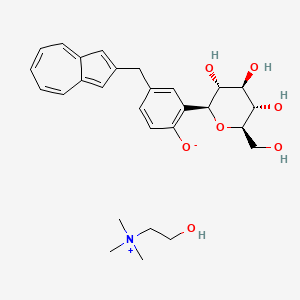
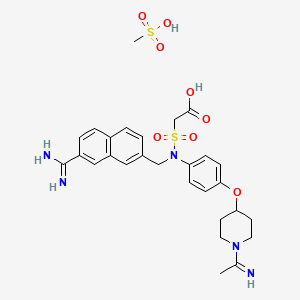

![5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline](/img/structure/B1683506.png)

![4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1683510.png)

